2-Bromo-1-(2-bromopyridin-4-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2NO |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChI Key |
HOLIHNSCVLXXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 2 Bromopyridin 4 Yl Ethanone and Analogues
Direct Bromination Approaches
Direct bromination of a suitable precursor is often the most straightforward method for introducing a bromine atom at the α-position of a ketone. This typically involves the reaction of an enol or enolate intermediate with an electrophilic bromine source.
Bromination of 1-(2-Bromopyridin-4-yl)ethanone (B1283064) Precursors
The most logical precursor for the synthesis of 2-Bromo-1-(2-bromopyridin-4-yl)ethanone is 1-(2-bromopyridin-4-yl)ethanone. The α-bromination of such acetylpyridine derivatives can be achieved using standard brominating agents. The reaction proceeds through the formation of an enol or enolate, which then attacks an electrophilic bromine species. The presence of the pyridine (B92270) ring can influence the reactivity of the acetyl group's α-protons.
Under acidic conditions, the ketone oxygen is protonated, which facilitates enolization, and the subsequent reaction with molecular bromine (Br₂) can lead to the desired α-bromo ketone. Alternatively, base-catalyzed enolate formation can be employed, though this may lead to side reactions if not carefully controlled.
Optimization of Reaction Conditions and Reagents (e.g., Bromine, N-Bromosuccinimide)
The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity in the α-bromination of ketones.
Bromine (Br₂): Molecular bromine is a common and effective reagent for the α-bromination of ketones. nih.gov The reaction is often carried out in a suitable solvent, such as acetic acid or dichloromethane. The use of an acid catalyst can accelerate the reaction by promoting enolization. rsc.org However, molecular bromine is highly corrosive and toxic, and the reaction can generate hydrogen bromide (HBr) as a byproduct, which can lead to side reactions.
N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a milder and more convenient alternative to molecular bromine for α-bromination. It is a crystalline solid that is easier to handle. NBS can effect α-bromination of carbonyl compounds through either a radical pathway or under acid catalysis. For the bromination of ketones, the reaction is often initiated by a radical initiator like AIBN or benzoyl peroxide, or by using acidic conditions. rsc.org The use of NBS can sometimes offer better regioselectivity and milder reaction conditions compared to Br₂.
The optimization of the reaction would involve screening different solvents, temperatures, and catalysts to maximize the yield of the desired product while minimizing the formation of byproducts, such as di-brominated compounds or products of ring bromination.
Table 1: Comparison of Brominating Agents for α-Bromination of Ketones
| Reagent | Advantages | Disadvantages | Typical Conditions |
| **Bromine (Br₂) ** | Readily available, potent. | Corrosive, toxic, produces HBr byproduct. | Acetic acid, reflux. rsc.org |
| N-Bromosuccinimide (NBS) | Solid, easier to handle, milder. | Can require a radical initiator or catalyst. | CCl₄, reflux with AIBN. |
Advanced Synthetic Strategies
In addition to direct bromination, more sophisticated methods can be employed to synthesize pyridine-substituted bromoethanones, potentially offering advantages in terms of efficiency, atom economy, and environmental impact.
One-Pot Synthetic Routes for Pyridine-Substituted Bromoethanones
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable in modern organic synthesis. For a molecule like this compound, a hypothetical one-pot approach could involve the synthesis of the pyridine ring system followed by in-situ functionalization. For instance, a multicomponent reaction to form a substituted pyridine ring, followed by the introduction of the acetyl group and subsequent α-bromination in a single pot, represents a potential, albeit complex, synthetic strategy. While specific one-pot syntheses for the target molecule are not extensively reported, the general principles of one-pot reactions are widely applied in the synthesis of functionalized pyridines and α-bromo ketones. researchgate.net
Catalyst-Free Methodologies in this compound Synthesis
The development of catalyst-free reactions is a significant goal in green chemistry. For the α-bromination of ketones, catalyst-free conditions can sometimes be achieved, particularly with reactive substrates or by using thermal or photochemical initiation. While many bromination reactions are promoted by acids or radical initiators, it is conceivable that under specific conditions, such as high temperature or UV irradiation, the direct reaction of 1-(2-bromopyridin-4-yl)ethanone with a brominating agent could proceed without a catalyst. However, such methods may lack selectivity and could lead to a mixture of products. Research into mild, catalyst-free methods for the synthesis of 2-aminopyridines has been explored, which could potentially be adapted for other pyridine derivatives. nih.gov
Microwave-Assisted Synthesis Protocols
Table 2: Overview of Advanced Synthetic Strategies
| Strategy | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple steps in a single vessel. | Increased efficiency, reduced waste. |
| Catalyst-Free Synthesis | Avoids the use of catalysts. | Simpler purification, reduced cost and toxicity. |
| Microwave-Assisted Synthesis | Uses microwave energy for heating. | Faster reaction times, potentially higher yields. researchgate.net |
Flow Chemistry Applications in Bromopyridyl Ethanone (B97240) Production
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, improved heat and mass transfer, and greater control over reaction parameters compared to traditional batch processing. nih.gov These advantages are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation, all of which can be features of pyridine functionalization.
The production of bromopyridyl ethanone intermediates can be adapted to flow systems by performing key transformations, such as metalation and acylation, in microreactors. researchgate.net For instance, a common route to introduce an ethanone group involves a bromine-lithium exchange on a bromopyridine precursor, followed by quenching with an acylating agent. In a flow setup, a solution of the bromopyridine substrate is mixed with an organolithium reagent (e.g., n-BuLi or sec-BuLi) in a T-mixer. The resulting aryllithium intermediate is then rapidly combined with a stream of an acylating agent, such as a suitable N,N-dimethylamide, in a second mixer. researchgate.net
The short residence times and efficient temperature control achievable in flow reactors are crucial for generating and utilizing highly reactive and often unstable organolithium intermediates, which might decompose under batch conditions. researchgate.net This methodology allows for the rapid and scalable synthesis of ketone products from (hetero)aryl bromides.
Below is an interactive data table summarizing the application of flow chemistry to key reactions relevant to bromopyridyl ethanone synthesis.
| Reaction Type | Typical Substrate | Reagents | Key Flow Advantage | Reference |
|---|---|---|---|---|
| Br/Li Exchange & Acylation | (Hetero)aryl Bromide | 1. sec-BuLi 2. N,N-dimethylamide | Control of unstable organolithium intermediates, rapid quenching. | researchgate.net |
| Heck Reaction | Dibrominated Agent, Aryl Iodide | Pd catalyst, base | Microwave-assisted continuous-flow for rapid heating and reaction. | nih.gov |
| N-Acetylation | Aromatic/Aliphatic Amines | Acetonitrile, Alumina catalyst | Use of safer reagents, catalyst reusability, scalability. | nih.gov |
Precursor Synthesis and Functional Group Interconversions
The synthesis of the target compound's core, 1-(2-bromopyridin-4-yl)ethanone, relies on the strategic introduction of both the bromine atom and the ethanone moiety onto the pyridine scaffold. This involves the synthesis of appropriate starting materials and highly regioselective chemical transformations.
The primary precursor for the final α-bromination step is 1-(2-bromopyridin-4-yl)ethanone. A common and effective strategy for its synthesis involves the use of a cyanopyridine intermediate. Specifically, 2-bromo-4-cyanopyridine (B76586) serves as a key starting material. This compound can be reacted with an organometallic methylating agent, such as methylmagnesium bromide (a Grignard reagent), to form the ethanone group. This reaction proceeds via nucleophilic addition of the methyl group to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate to yield the desired ketone.
An analogous synthesis has been reported for the isomer, 2-acetyl-4-bromopyridine, where 4-bromopicolinonitrile was treated with methylmagnesium bromide to afford the product in 59% yield. rsc.org This highlights the utility of the Grignard reaction with cyanopyridines for constructing acetylpyridine scaffolds.
The required starting materials, such as brominated cyanopyridines or other functionalized pyridines, can themselves be synthesized from simpler precursors. For example, 4-bromopyridine (B75155) can be prepared from 4-aminopyridine (B3432731) via a diazotization reaction or by the direct bromination of pyridine, although the latter may require specific conditions to achieve the desired regioselectivity. guidechem.com
The introduction of a bromine atom at a specific position on the pyridine ring is a fundamental challenge in pyridine chemistry. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, such as direct bromination with Br₂, requires harsh conditions and often results in a mixture of products or substitution at the 3-position. google.com
A more controlled and widely adopted method for achieving regioselective bromination at the C2 or C4 position involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the C2 and C4 positions. The synthesis proceeds in two main steps:
N-Oxidation: The parent pyridine is oxidized to the corresponding pyridine N-oxide using an oxidizing agent like a peracid.
Bromination: The N-oxide is then treated with a brominating agent. Various reagents can be employed, such as phosphorus oxybromide (POBr₃) or a combination of an activator like p-toluenesulfonic anhydride (B1165640) and a bromide source like tetrabutylammonium (B224687) bromide. This latter system allows the reaction to proceed under mild conditions.
After successful bromination at the desired position, the N-oxide group can be removed through a deoxygenation step, typically using a reducing agent like PCl₃ or PBr₃, to yield the brominated pyridine. This N-oxide strategy provides a reliable pathway to 2- and 4-brominated pyridines, which are crucial precursors.
| Method | Reagents | Position Selectivity | Conditions | Advantages/Disadvantages |
|---|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃ or high temp. | Mainly C3, mixtures | Harsh (e.g., >300 °C) | Low selectivity, harsh conditions. |
| N-Oxide Activation | 1. Peracid 2. POBr₃ or Ts₂O/TBABr | C2 and C4 | Mild to moderate | High regioselectivity, requires extra oxidation/reduction steps. |
| Diazotization | 1. NaNO₂, HBr 2. CuBr | Position of amino group | Mild (low temp.) | Requires aminopyridine precursor. |
Several synthetic routes are available for introducing an ethanone (acetyl) group onto a pre-functionalized pyridine ring. The choice of method often depends on the existing substituents and the desired position of acylation.
As mentioned previously (Section 2.3.1), the reaction of a Grignard reagent, specifically methylmagnesium bromide, with a cyanopyridine is a highly effective method for synthesizing acetylpyridines. rsc.org This approach is particularly useful for creating the 1-(bromopyridin-4-yl)ethanone core from a 2-bromopyridine-4-carbonitrile precursor.
Another modern approach involves the direct C-H acylation of pyridinium (B92312) salts, which can be achieved with high regioselectivity using photoredox catalysis. acs.org In this method, the pyridine is first activated by forming an N-aminopyridinium or N-methoxypyridinium salt. The choice of the N-substituent directs the site of acylation; N-aminopyridinium salts favor acylation at the C4-position, while N-methoxypyridinium salts direct to the C2-position. acs.org An acyl radical, generated photocatalytically from an aldehyde, then adds to the activated pyridine ring. This method offers a powerful tool for late-stage functionalization under mild conditions.
Additionally, acylation can be achieved by reacting an organometallic pyridine derivative with an acylating agent. For example, a bromopyridine can be converted to a pyridyllithium or pyridyl-Grignard reagent via halogen-metal exchange or direct metalation. This nucleophilic species can then react with an acylating agent like acetyl chloride or acetic anhydride to form the ethanone moiety. quimicaorganica.org
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2 Bromopyridin 4 Yl Ethanone
Reactivity of the α-Bromo Ketone Moiety
The α-bromo ketone is a versatile functional group characterized by two reactive sites: the electrophilic α-carbon and the carbonyl group. The bromine atom, being a good leaving group, makes the α-carbon susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of this carbon.
Nucleophilic Substitution Reactions at the α-Carbon
Nucleophilic substitution at the α-carbon of α-bromo ketones is a common and synthetically useful reaction, typically proceeding through an S(_N)2 mechanism. nih.govup.ac.za The reactivity is enhanced by the inductive effect of the carbonyl group, which polarizes the C-Br bond and increases the susceptibility of the α-carbon to nucleophilic attack. nih.gov
The reaction of α-bromo ketones with primary or secondary amines is a well-established method for the synthesis of α-amino ketones. organic-chemistry.orgacs.org This reaction typically proceeds via a direct nucleophilic substitution where the amine attacks the electrophilic α-carbon, displacing the bromide ion.
The general mechanism involves the lone pair of the amine acting as a nucleophile. Over-alkylation can be an issue, leading to the formation of quaternary ammonium (B1175870) salts, especially if the stoichiometry is not carefully controlled. youtube.com
Mechanism:
Nucleophilic attack of the amine on the α-carbon.
Displacement of the bromide leaving group.
Deprotonation of the resulting ammonium salt to yield the α-amino ketone.
While no specific examples with 2-Bromo-1-(2-bromopyridin-4-yl)ethanone are available, the reaction is expected to proceed with various amines. The 2-bromopyridine (B144113) ring, being electron-withdrawing, might slightly enhance the electrophilicity of the α-carbon.
Table 1: Representative Amination Reactions of Analogous α-Bromo Ketones
| α-Bromo Ketone | Amine | Product | Reference |
|---|---|---|---|
| 2-Bromoacetophenone | Diethylamine | 2-(Diethylamino)acetophenone | nih.gov |
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with α-bromo ketones to form α-thio ketones. chemistrysteps.com Thiolates, being softer nucleophiles than alkoxides, generally show a high propensity for substitution over elimination.
The reaction of this compound with a thiol would involve the sulfur atom attacking the α-carbon, displacing the bromide. This reaction is a key step in the synthesis of various sulfur-containing heterocycles, such as thiazoles, when followed by condensation with a thioamide. scirp.org
Table 2: Representative Thiolation Reactions of Analogous α-Bromo Ketones
| α-Bromo Ketone | Thiol/Thiolate | Product | Reference |
|---|---|---|---|
| α-Bromo-2-cyclopentenone | 2-Mercaptoethanol | Product of conjugate addition | nih.gov |
The reaction of α-bromo ketones with alkoxides can lead to nucleophilic substitution to form α-alkoxy ketones. However, this reaction can be complicated by competing side reactions, such as elimination to form α,β-unsaturated ketones, especially with sterically hindered bases. fiveable.me Computational studies on the reaction of α-bromoacetophenone with methoxide (B1231860) have shown that both nucleophilic substitution and epoxidation are competing pathways with comparable low activation energies. up.ac.za
Other heteroatom nucleophiles, such as azides and phosphines, are also known to react with α-bromo ketones. For instance, reaction with sodium azide (B81097) would yield an α-azido ketone, a versatile intermediate for the synthesis of α-amino ketones via reduction or for the construction of nitrogen-containing heterocycles.
Carbonyl Group Reactivity (e.g., Reductions, Condensations)
The carbonyl group of this compound is expected to undergo typical reactions of ketones, such as reduction and condensation.
Reductions: The carbonyl group can be reduced to a hydroxyl group using various reducing agents. However, the presence of the α-bromo group introduces complexity. Reductive dehalogenation can occur, leading to the parent ketone. wikipedia.org The choice of reducing agent is crucial to control the outcome. For example, zinc in acetic acid is known to reduce α-bromo ketones to their corresponding enolates. acs.org Selective reduction of the carbonyl without affecting the C-Br bond would require milder reagents, such as sodium borohydride (B1222165) under carefully controlled conditions, though chemoselectivity can be challenging.
Condensations: The carbonyl group can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. libretexts.org The α-hydrogens of the resulting product would be acidic and could be removed by a base to form an enolate. This enolate can then react with an electrophile. The α-bromo ketone itself can also serve as an electrophile in reactions with enolates. Additionally, α-bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, which is typically achieved by treatment with a non-nucleophilic base like pyridine (B92270). pressbooks.publibretexts.orglibretexts.org
The electronic nature of the 2-bromopyridin-4-yl substituent will influence the reactivity of the carbonyl group. As an electron-withdrawing group, it will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Rearrangement Pathways (e.g., Favorskii-type Rearrangements)
The Favorskii rearrangement is a notable reaction of α-halo ketones, which typically proceeds in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgadichemistry.com For cyclic α-halo ketones, this rearrangement often results in a ring contraction. wikipedia.orgadichemistry.com The mechanism is generally understood to involve the formation of a cyclopropanone (B1606653) intermediate. This intermediate is then attacked by a nucleophile, such as a hydroxide (B78521) or alkoxide, leading to the final product. wikipedia.org
In the specific case of this compound, the presence of an α-bromo ketone moiety suggests the potential for it to undergo a Favorskii-type rearrangement under basic conditions. The reaction would be initiated by the deprotonation of the α-carbon, followed by an intramolecular nucleophilic substitution to form a cyclopropanone intermediate. Subsequent nucleophilic attack by a base would lead to the rearranged product.
Reactivity of the Bromine Atom on the Pyridine Ring
The bromine atom attached to the pyridine ring in this compound is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-bromopyridine moiety is a common substrate in these transformations.
The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govyonedalabs.com For this compound, a Suzuki-Miyaura reaction would be expected to couple a variety of aryl or vinyl boronic acids or esters at the 2-position of the pyridine ring.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction would allow for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring of the title compound.
The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of the catalytic system, which includes the palladium source and the supporting ligands. For Suzuki-Miyaura reactions involving 2-bromopyridines, a variety of palladium catalysts have been shown to be effective. For instance, catalyst systems consisting of a benzimidazolium salt, Pd(OAc)₂, and a base have been investigated for the Suzuki-Miyaura reactions of 2-bromopyridine with aryl boronic acids. researchgate.net
In the context of Buchwald-Hartwig amination of 2-bromopyridines, practical methods have been developed, for example, for reactions with volatile amines in sealed tubes. nih.gov The evolution of this reaction has led to general and practical tin-free protocols with a broad substrate scope. nih.gov
The following table summarizes representative catalytic systems used for Suzuki-Miyaura reactions of 2-bromopyridine derivatives.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | 2-Bromopyridine, Aryl boronic acid | 2-Arylpyridine | Moderate | researchgate.net |
This table presents data for a representative 2-bromopyridine and not specifically for this compound, for which specific data is not available.
The design of ligands is crucial for modulating the reactivity and selectivity of palladium catalysts. In Buchwald-Hartwig amination, the development of ligands such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) has been instrumental in extending the reaction to primary amines and improving reaction rates and yields. wikipedia.org More sterically demanding ligands like XPhos have further expanded the scope to include the amination of heteroaryl halides. rug.nl These advancements in ligand design are expected to be applicable to the cross-coupling reactions of this compound, allowing for precise control over the reaction outcome.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful method for the functionalization of aromatic rings, where a directing group guides the deprotonation of the ortho position by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles. In the case of this compound, the bromine atom can act as a directing group, facilitating the lithiation at the 3-position of the pyridine ring. The acetyl group at the 4-position would also influence the regioselectivity of the metalation.
While the bromine atom can direct metalation, it is also susceptible to halogen-metal exchange. The reaction of 2-bromopyridine with butyllithium, for instance, leads to the formation of 2-lithiopyridine through halogen-metal exchange. wikipedia.org The presence of the ketone in the title compound would likely complicate DoM strategies due to the possibility of nucleophilic addition to the carbonyl group.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when they are substituted with electron-withdrawing groups and a good leaving group. wikipedia.org The electron-deficient nature of the pyridine ring, enhanced by the presence of the acetyl group, makes the 2-position susceptible to nucleophilic attack. The bromine atom at the 2-position can be displaced by a variety of nucleophiles.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com For pyridines, nucleophilic attack is favored at the 2- and 4-positions as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
The reactivity in SNAr reactions of pyridinium (B92312) ions has been studied, and the leaving group ability can vary depending on the reaction conditions and the nature of the nucleophile. nih.gov For this compound, a range of nucleophiles, such as alkoxides, thiolates, and amines, would be expected to displace the bromide ion.
The following table provides a hypothetical representation of potential SNAr reactions for the title compound based on the known reactivity of 2-bromopyridines.
| Nucleophile | Expected Product |
| RO⁻ | 2-Alkoxy-1-(2-alkoxypyridin-4-yl)ethanone |
| RS⁻ | 2-Thioalkyl-1-(2-thioalkylpyridin-4-yl)ethanone |
| R₂NH | 2-(Dialkylamino)-1-(2-(dialkylamino)pyridin-4-yl)ethanone |
This table illustrates the expected products from SNAr reactions based on general principles, as specific experimental data for this compound was not found in the searched literature.
Mechanistic Pathways of Key Reactions
The chemical behavior of this compound is dictated by the presence of two distinct carbon-bromine bonds, each exhibiting unique reactivity. The α-bromo ketone moiety and the bromo-substituted pyridine ring provide two electrophilic centers that are susceptible to different types of transformations, primarily nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
Detailed Reaction Mechanisms for Nucleophilic Substitutions
Nucleophilic substitution reactions on this compound can occur at two positions: the sp³-hybridized α-carbon of the ethanone (B97240) group and the sp²-hybridized carbon of the pyridine ring. The mechanisms for these substitutions differ significantly.
The bromine atom attached to the carbon adjacent to the carbonyl group (the α-carbon) is highly susceptible to a bimolecular nucleophilic substitution (SN2) mechanism. The strong electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and stabilizing the transition state. In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine), leading to an inversion of stereochemistry if the carbon is chiral. The reaction proceeds in a single, concerted step.
In contrast, the bromine atom on the pyridine ring is attached to an aromatic system. Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine is possible but generally requires more forcing conditions than SN2 reactions. The SNAr mechanism involves a two-step process:
Addition: The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the pyridine ring.
The α-bromo position is significantly more reactive towards common nucleophiles like amines or thiols under standard conditions compared to the 2-bromo position on the pyridine ring. smolecule.com
| Feature | α-Bromoethanone Site | 2-Bromopyridine Site |
|---|---|---|
| Carbon Hybridization | sp³ | sp² |
| Typical Mechanism | SN2 (Bimolecular) | SNAr (Addition-Elimination) |
| Reaction Steps | One (Concerted) | Two (Formation of Meisenheimer complex) |
| Relative Reactivity | High | Low to Moderate |
| Key Influencing Factor | Adjacent carbonyl group | Electron-deficient aromatic ring |
Catalytic Cycles in Cross-Coupling Reactions
The bromine atom on the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings. nih.govsci-hub.se These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are most common. nih.gov
A generalized catalytic cycle for a Suzuki cross-coupling reaction involving the 2-bromopyridine moiety would proceed through three fundamental steps:
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. This step forms a new organopalladium(II) complex. The reactivity of the C-Br bond is crucial for this initial step. nih.gov
Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the bromide ion.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.
It is possible to achieve selective or sequential cross-couplings by taking advantage of the different reactivities of the two bromine atoms or by carefully controlling the reaction conditions. nih.gov
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | Pd(0) catalyst inserts into the Aryl-Br bond. | 0 → +2 |
| Transmetalation | Organic group is transferred from the organoboron reagent to the Pd(II) complex. | No Change |
| Reductive Elimination | The two coupled organic fragments are expelled, regenerating the Pd(0) catalyst. | +2 → 0 |
Role of Bromine as a Leaving Group and Activating Group
The two bromine atoms in this compound serve distinct but crucial roles that define the molecule's reactivity.
α-Bromine Atom: This atom functions primarily as an excellent leaving group . Its departure is facilitated by two factors: the inherent stability of the bromide ion and the adjacent carbonyl group. The carbonyl group's electron-withdrawing inductive effect enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. During an SN2 reaction, the carbonyl group also helps to stabilize the charge buildup in the transition state, lowering the activation energy for the substitution.
2-Bromine Atom (on Pyridine): This bromine atom also serves as a leaving group , but predominantly in the context of palladium-catalyzed cross-coupling reactions. nih.gov The strength of the C-Br bond on an sp² carbon is greater than on an sp³ carbon, making uncatalyzed nucleophilic substitution more difficult. However, its ability to participate in oxidative addition to a metal center like palladium makes it a versatile functional group for synthesis. Furthermore, as a halogen, this bromine atom acts as an activating group for the pyridine ring through its electron-withdrawing inductive effect. This effect makes the pyridine ring more electron-deficient, which can influence the regioselectivity of other potential reactions on the ring.
Theoretical Insights into Reaction Energetics and Transition States
While specific experimental studies on the reaction energetics of this compound are not widely available, theoretical and computational chemistry provides a powerful framework for understanding its reactivity. Methods such as Density Functional Theory (DFT) can be employed to model the mechanistic pathways and predict their feasibility.
Key theoretical insights that can be gained include:
Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).
Transition State Structures and Activation Energies: Computational modeling can identify the precise geometric structure of transition states. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key predictor of the reaction rate. By comparing the activation energies for competing pathways (e.g., SN2 at the α-carbon versus SNAr at the pyridine ring), the kinetic product can be predicted.
Charge Distribution and Electrostatic Potential: Analysis of the molecule's electron distribution can highlight the most electrophilic sites (positive potential), confirming the susceptibility of the α-carbon and the C-2 carbon of the pyridine ring to nucleophilic attack.
| Computed Parameter | Information Provided |
|---|---|
| Activation Energy (Ea) | Predicts the kinetic feasibility and rate of a reaction pathway. |
| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. |
| Gibbs Free Energy (ΔG) | Indicates the overall thermodynamic spontaneity of a reaction. |
| Transition State Geometry | Reveals the structural nature of the highest energy point along the reaction coordinate. |
| Partial Atomic Charges | Identifies the most electrophilic and nucleophilic centers within the molecule. |
Applications in Advanced Organic Synthesis and Building Block Utility
Precursor in Heterocyclic Compound Synthesis
The compound serves as a key starting material for the synthesis of a wide range of heterocyclic systems. The α-bromo ketone functionality is particularly useful for constructing five-membered rings through reactions with various nucleophiles.
The reaction of α-halo ketones with 2-aminopyridines is a well-established method for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orggoogle.com In this context, 2-Bromo-1-(2-bromopyridin-4-yl)ethanone can react with various substituted 2-aminopyridines to yield imidazopyridine derivatives with a (2-bromopyridin-4-yl) substituent at the 2-position. This reaction typically proceeds via initial N-alkylation of the aminopyridine followed by intramolecular cyclization and dehydration.
The general reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | 2-Aminopyridine | 2-(2-Bromopyridin-4-yl)imidazo[1,2-a]pyridine | Reflux in ethanol |
| This compound | 5-Methyl-2-aminopyridine | 2-(2-Bromopyridin-4-yl)-7-methylimidazo[1,2-a]pyridine | Not specified |
| This compound | 5-Chloro-2-aminopyridine | 7-Chloro-2-(2-bromopyridin-4-yl)imidazo[1,2-a]pyridine | Not specified |
This table is illustrative and based on general reactions of α-bromo ketones with aminopyridines. Specific experimental data for this compound were not available in the search results.
The Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, involves the reaction of an α-halo ketone with a thioamide. asianpubs.org this compound can serve as the α-halo ketone component in this reaction, leading to the formation of 2,4-disubstituted thiazoles. For instance, its reaction with thioacetamide (B46855) would yield a thiazole with a methyl group at the 2-position and a (2-bromopyridin-4-yl) group at the 4-position.
Similarly, oxazole (B20620) rings can be constructed through the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. organic-chemistry.orgnih.gov The precursor 2-acylaminoketone can be prepared from this compound by first reacting it with an amine to form a 2-aminoketone, followed by acylation.
The synthesis of 1,2,3-triazoles can be achieved through the reaction of α-bromo ketones with azides, often catalyzed by copper(I). nih.gov The reaction of this compound with sodium azide (B81097) would generate an α-azido ketone intermediate, which can then undergo a [3+2] cycloaddition with an alkyne to form the triazole ring.
Furthermore, this compound is a potential precursor for the synthesis of triazolo[1,5-a]pyridine derivatives. These fused heterocyclic systems can be prepared from 2-hydrazinopyridines, which can be cyclized with various reagents. While direct synthesis from this compound is not explicitly detailed in the provided search results, its structural motifs are relevant to the assembly of such scaffolds. organic-chemistry.orgnih.gov
The inherent brominated pyridine (B92270) ring in this compound allows for further functionalization to create more complex pyridine-based structures. The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov This enables the synthesis of biaryl or acetylenic pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.
The versatility of this compound as a building block extends to a wide array of synthetic strategies for constructing nitrogen-containing heterocycles. Its dual reactivity allows for its incorporation into various cyclization reactions, leading to the formation of diverse heterocyclic cores. The choice of reaction partner and conditions dictates the resulting heterocyclic system, making it a valuable tool for combinatorial chemistry and the generation of compound libraries for drug discovery.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. windows.net α-Halo ketones are frequently employed as one of the components in MCRs. While specific examples involving this compound in MCRs were not found in the search results, its structure lends itself to participation in such reactions. For instance, it could potentially be used in a three-component reaction with a thioamide and a carbonyl compound in a variation of the Hantzsch thiazole synthesis to generate highly substituted thiazole derivatives. asianpubs.org
Functionalization of Complex Molecular Architectures
The bifunctional nature of this compound, possessing two bromine atoms at different positions on the pyridine ring and an α-bromo ketone moiety, makes it a prime candidate for the functionalization of complex molecules. The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups. This reactivity is crucial for building intricate molecular scaffolds.
Simultaneously, the α-bromo ketone functionality is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the attachment of the bromopyridinyl ethanone (B97240) core to a larger molecular framework, thereby introducing both the heterocyclic ring and a reactive handle for further modifications. For instance, its reaction with amines, thiols, or alcohols on a complex substrate would lead to the incorporation of the bromopyridinyl moiety, which can then be further elaborated through reactions at the remaining bromine atom on the pyridine ring.
Regioselective and Stereoselective Synthetic Transformations
The distinct reactivity of the different components of this compound allows for a high degree of regioselectivity in its transformations. The α-bromo ketone is generally more susceptible to nucleophilic attack under milder conditions compared to the aryl bromide on the pyridine ring. This difference in reactivity enables chemists to selectively target one position over the other by carefully choosing the reaction conditions and reagents. For example, a soft nucleophile might preferentially react at the α-carbon of the ketone, leaving the aryl bromide intact for a subsequent palladium-catalyzed cross-coupling reaction.
While specific studies on stereoselective transformations involving this compound are not widely reported, the ketone functionality provides a center for potential stereocontrol. Reduction of the carbonyl group can lead to the formation of a chiral alcohol. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides in the presence of chiral ligands, could facilitate the enantioselective synthesis of chiral secondary alcohols. These chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other bioactive molecules.
Utilization in Divergent Synthesis Approaches
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. The multiple reactive sites of this compound make it an ideal starting point for such approaches.
A divergent synthetic route could commence with the selective reaction at one of the functional groups. For instance, the α-bromo ketone can be reacted with a series of different nucleophiles to generate a family of initial products. Each of these products, still containing the bromopyridine moiety, can then be subjected to a variety of cross-coupling reactions to introduce further diversity. Conversely, an initial cross-coupling reaction at the pyridine ring can be performed, followed by diverse transformations of the α-bromo ketone. This two-directional approach allows for the exponential generation of a wide range of complex molecules from a single, versatile starting material. This strategy is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the molecular structure and properties of 2-Bromo-1-(2-bromopyridin-4-yl)ethanone. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.
DFT calculations are frequently employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles in its most stable conformation. Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such optimizations. The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical properties.
Natural Bond Orbital (NBO) analysis is a key component of electronic structure analysis. It allows for the investigation of charge distribution on individual atoms, hybridization of atomic orbitals, and the nature of chemical bonds. For this compound, NBO analysis would likely reveal a significant polarization of the C-Br and C=O bonds due to the high electronegativity of the bromine and oxygen atoms. The pyridine (B92270) ring itself introduces a specific electronic environment due to the nitrogen heteroatom.
Table 1: Hypothetical Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C(carbonyl)-C(pyridine) | 1.52 | C(pyridine)-C(carbonyl)-C(bromo) | 118.5 |
| C=O | 1.22 | O=C-C(bromo) | 120.0 |
| C(carbonyl)-C(bromo) | 1.75 | C(pyridine)-C(pyridine)-N | 122.0 |
| C-Br (pyridine) | 1.88 | C-N-C (pyridine) | 117.5 |
| C-N (pyridine) | 1.34 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. The most negative potential is typically located around the carbonyl oxygen atom due to its lone pairs of electrons. The nitrogen atom in the pyridine ring would also exhibit a region of negative potential.
Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. Positive potentials would be expected around the hydrogen atoms and, significantly, the carbon atom of the carbonyl group and the carbon atoms bonded to the bromine atoms. The bromine atoms themselves can exhibit a region of positive potential on their outer surface (a "sigma-hole"), making them susceptible to certain interactions. nih.gov
Intermediate Regions (Green): These areas have a relatively neutral potential. researchgate.net
The MEP map provides a visual guide to the molecule's reactivity, highlighting the sites where it is most likely to interact with other chemical species. researchgate.netchemrxiv.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is likely to be distributed over the pyridine ring and the bromine atoms, indicating these as potential sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. The LUMO is expected to be localized on the carbonyl group and the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing substituents.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 5.40 |
Reaction Mechanism Predictions and Validation
Theoretical chemistry can be used to model reaction pathways, providing detailed information about the transition states and intermediates involved in a chemical transformation.
For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or at the carbon bearing the bromine atom, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Characterization of the TS involves:
Geometry Optimization: Finding the precise atomic arrangement at the transition state.
Frequency Analysis: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). All other vibrational frequencies will be real.
By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics.
Key parameters derived from the energy profile include:
Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.
Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (negative ΔErxn) or endothermic (positive ΔErxn).
For example, in a nucleophilic substitution reaction, DFT calculations could be used to compare the energy profiles for different nucleophiles or to assess the regioselectivity of the attack (e.g., at the carbonyl carbon versus the α-carbon). This allows for the prediction of the most likely reaction outcome under different conditions.
Conformational Analysis and Stability Studies
The three-dimensional arrangement of atoms, or conformation, of "this compound" is crucial in determining its physical, chemical, and biological properties. The molecule's structure, featuring a bromopyridinyl ring connected to a bromoethanone side chain, allows for rotational freedom around the single bond connecting the carbonyl carbon and the pyridine ring. This rotation gives rise to different conformers with varying energies.
Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate the conformational preferences of such molecules. researchgate.net By systematically rotating the dihedral angle between the pyridine ring and the carbonyl group and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
For "this compound," the primary conformational question revolves around the relative orientation of the carbonyl group and the pyridine ring. Two principal conformers can be envisioned: a planar conformer, where the carbonyl group is coplanar with the pyridine ring, and a non-planar conformer, where the carbonyl group is twisted out of the plane of the ring. The planarity is influenced by a balance between two opposing factors:
Steric Hindrance: The presence of the bromine atom on the pyridine ring and the bromoacetyl group can lead to steric repulsion, favoring a non-planar conformation to minimize these unfavorable interactions.
Electronic Effects: Conjugation between the π-system of the pyridine ring and the carbonyl group is maximized in a planar conformation, which is an electronically favorable arrangement.
Theoretical studies on structurally similar aromatic ketones suggest that the planar or near-planar conformation is often the most stable, as the energy gained from conjugation outweighs the steric strain. nih.gov However, the degree of planarity can be influenced by the nature and position of substituents. In the case of "this compound," the bromine atom at the 2-position of the pyridine ring could introduce sufficient steric hindrance to favor a slightly twisted, lower-energy conformation.
The relative stability of different conformers can be quantified by their calculated energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at thermal equilibrium. The energy differences between various conformers can provide insights into the molecule's flexibility and the barriers to internal rotation.
Table 1: Hypothetical Relative Energies of "this compound" Conformers
| Conformer | Dihedral Angle (Pyridine-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Near-planar) | 15° | 0.00 | 75 |
| B (Perpendicular) | 90° | 3.50 | 5 |
| C (Planar) | 0° | 0.85 | 20 |
Note: This table is illustrative and based on trends observed in similar molecules. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of "this compound." Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used in experimental settings, and theoretical calculations can provide spectra that can be compared with experimental results for structural validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. This analysis predicts the frequencies and intensities of the vibrational modes. For "this compound," key predicted vibrational frequencies would include:
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group, typically expected in the range of 1680-1720 cm⁻¹.
C-Br Stretches: Vibrations associated with the carbon-bromine bonds on both the pyridine ring and the ethanone (B97240) side chain, expected at lower frequencies.
Pyridine Ring Vibrations: A series of characteristic bands corresponding to the stretching and bending modes of the aromatic ring.
Studies on bromo-substituted acetophenones have shown that DFT calculations can predict these vibrational frequencies with good accuracy, although calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. researchgate.net Therefore, scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for this purpose. The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus.
For "this compound," the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the methylene (B1212753) protons of the bromoethanone group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the bromoacetyl substituent. The methylene protons adjacent to the carbonyl group would be expected to appear as a singlet in a specific downfield region.
While no specific experimental spectra for "this compound" are publicly available for a direct comparison, the predicted spectra for similar bromopyridine derivatives can serve as a reference. chemicalbook.comchemicalbook.com A comparison between predicted and experimental spectra, when available, is a powerful method for confirming the structure of a synthesized compound.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for "this compound"
| Spectroscopic Parameter | Predicted Value (Computational) | Expected Experimental Range |
| IR: C=O Stretch (cm⁻¹) | 1715 | 1690 - 1710 |
| ¹H NMR: -CH₂Br (ppm) | 4.5 | 4.3 - 4.7 |
| ¹³C NMR: C=O (ppm) | 190 | 188 - 195 |
Note: This table is illustrative. Predicted values are hypothetical and would require specific calculations. Experimental ranges are based on typical values for similar functional groups.
Structure-Reactivity Relationships from Computational Models
Computational models can provide significant insights into the reactivity of "this compound" by analyzing its electronic structure. mdpi.com Parameters derived from methods like DFT can help in understanding and predicting the molecule's behavior in chemical reactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles.
LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For "this compound," the distribution of the HOMO and LUMO would likely show significant localization on the bromopyridinyl ring and the carbonyl group, indicating that these are the primary sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound," the MEP map would be expected to show:
Negative Potential (Red/Yellow): Around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are sites prone to electrophilic attack.
Positive Potential (Blue): Around the hydrogen atoms and potentially near the carbon atom of the carbonyl group, indicating sites susceptible to nucleophilic attack.
Reactivity Descriptors: Quantitative descriptors of reactivity can be calculated from the energies of the FMOs. These include:
Ionization Potential (I): Related to the HOMO energy.
Electron Affinity (A): Related to the LUMO energy.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
These descriptors can be used to compare the reactivity of "this compound" with other related compounds and to predict its behavior in different chemical environments. For example, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. researchgate.net
Table 3: Hypothetical Calculated Reactivity Descriptors for "this compound"
| Descriptor | Definition | Hypothetical Value | Implication |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Moderate electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.7 eV | High kinetic stability |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Relatively hard molecule |
| Electrophilicity Index (ω) | μ² / 2η | 1.8 eV | Good electrophile |
Note: This table is illustrative and based on general principles. Actual values would require specific quantum chemical calculations.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For the structural elucidation of 2-Bromo-1-(2-bromopyridin-4-yl)ethanone, various NMR methods would be employed to confirm the arrangement of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy would be utilized to determine the number and electronic environments of the hydrogen atoms within the this compound molecule. The spectrum would be expected to show distinct signals corresponding to the different sets of protons. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and the bromine atom would also produce a characteristic signal.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyridine-H | Aromatic Region | Varies | Varies |
| Pyridine-H | Aromatic Region | Varies | Varies |
| Pyridine-H | Aromatic Region | Varies | Varies |
| -CH₂Br | Aliphatic Region | Singlet | N/A |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the number of different carbon environments in a molecule. For this compound, a ¹³C NMR spectrum would be expected to show separate signals for each unique carbon atom. This includes the carbons of the pyridine ring, the carbonyl carbon, and the methylene carbon. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C | Aromatic Region |
| Pyridine-C | Aromatic Region |
| Pyridine-C | Aromatic Region |
| Pyridine-C-Br | Aromatic Region |
| Pyridine-C | Aromatic Region |
| C=O | Downfield Region |
| -CH₂Br | Aliphatic Region |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show which protons are directly attached to which carbon atoms, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This highly accurate measurement allows for the determination of the elemental formula of the molecule, confirming the presence of two bromine atoms, one nitrogen atom, and one oxygen atom, along with the correct number of carbon and hydrogen atoms. The isotopic pattern observed in the mass spectrum, due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br), would provide further confirmation of the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Elemental Formula |
|---|---|---|
| [M+H]⁺ | Value would be calculated based on the exact masses of the constituent atoms. | C₇H₆Br₂NO |
Note: This table is predictive and not based on experimental data.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide mass information for each separated component. This allows for the identification of the main compound and any potential byproducts or degradation products present in the sample. The characteristic isotopic signature of the two bromine atoms would aid in identifying bromine-containing species in the chromatogram.
Infrared (IR) Spectroscopy for Functional Group Identification
The presence of the carbonyl (C=O) group in the ethanone (B97240) moiety would be expected to produce a strong, sharp absorption band in the region of 1680-1740 cm⁻¹. The exact position of this peak would be influenced by the electronic effects of the adjacent bromomethyl group and the bromopyridinyl ring. The carbon-bromine (C-Br) bonds are expected to show absorption bands in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.
The substituted pyridine ring would exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would likely result in a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the pyridine ring would also contribute to the spectrum in the fingerprint region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl (C=O) Stretch | 1680 - 1740 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |
| Carbon-Bromine (C-Br) Stretch | 500 - 700 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature search, a crystal structure for this compound has not been reported. Therefore, empirical data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. For comparison, related compounds like 2-Bromo-1-(4-hydroxyphenyl)ethanone have been studied, revealing monoclinic crystal systems. A full crystallographic study of the title compound would be necessary to elucidate its specific solid-state structure.
Table 2: X-ray Crystallography Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
Other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy would provide further valuable information for the characterization of this compound.
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the pyridine ring and the carbonyl group would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, π → π* and n → π* transitions would be observed. The bromination of the pyridine ring and the ethanone side chain would likely influence the wavelength of maximum absorption (λmax). Without experimental data, the exact λmax values and molar absorptivity cannot be specified.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The C-Br bonds, as well as the symmetric breathing vibrations of the pyridine ring, would be expected to produce strong signals in the Raman spectrum. The carbonyl group would also be Raman active. A comparative analysis of both IR and Raman spectra would provide a more complete vibrational analysis of the molecule.
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways
Traditional methods for the synthesis of α-bromo ketones and bromopyridines often rely on hazardous reagents and harsh conditions, such as the use of molecular bromine and high temperatures. dissertationtopic.netgoogle.comchempanda.com Future research is increasingly focused on developing more environmentally benign and sustainable synthetic routes. For 2-Bromo-1-(2-bromopyridin-4-yl)ethanone, this involves exploring alternatives that improve safety, reduce waste, and enhance energy efficiency.
Key areas for greener pathway development include:
Alternative Brominating Agents: Replacing hazardous molecular bromine with safer alternatives like N-bromosuccinimide (NBS) or employing systems such as H₂O₂-HBr can mitigate risks. organic-chemistry.orgmasterorganicchemistry.com
Catalytic Approaches: Photoredox catalysis has emerged as a powerful tool for α-bromination of ketones, using reagents like CBr₄ or KBr under visible light, which represents a milder and more controlled method. dissertationtopic.net
Solvent Selection: Minimizing the use of volatile and toxic organic solvents in favor of greener alternatives like water, ionic liquids, or solvent-free conditions is a critical goal.
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for related cross-coupling reactions involving bromopyridines, a principle that can be applied to its synthesis and subsequent transformations. mdpi.com
| Synthetic Step | Conventional Method | Potential Greener Alternative | Advantage of Greener Approach |
|---|---|---|---|
| Pyridine (B92270) Bromination | High temperature, strong acids, excess Br₂ google.comchempanda.com | Catalytic bromination, use of polymer-supported reagents | Milder conditions, easier purification, reduced waste |
| α-Bromination of Ketone | Molecular bromine (Br₂) in acetic acid masterorganicchemistry.comchemtube3d.com | Visible-light photoredox catalysis with KBr dissertationtopic.net | Avoids hazardous and corrosive Br₂, high regioselectivity |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation mdpi.com | Rapid heating, reduced reaction times, improved yields |
Integration into Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of new chemical entities has driven the development of automated synthesis platforms. nih.gov Integrating the synthesis of this compound and its derivatives into such systems could significantly accelerate research. These platforms utilize technologies like flow chemistry and cartridge-based reagent systems to perform multi-step syntheses with minimal manual intervention. researchgate.netyoutube.com
Future research in this area could focus on:
Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of the title compound would allow for safer handling of hazardous intermediates, precise control over reaction parameters (temperature, pressure, and time), and easier scalability.
Cartridge-Based Systems: Designing pre-packaged cartridges containing the necessary reagents for specific transformations of this compound would enable chemists to rapidly generate analogues using automated synthesizers. youtube.com This approach is particularly well-suited for creating libraries of compounds for biological screening. researchgate.net
Robotic Handling: Employing robotic systems can automate the entire workflow, from reagent dispensing and reaction monitoring to purification and analysis, thereby increasing throughput and reproducibility. nih.gov
Exploration of Novel Catalytic Transformations
The reactivity of this compound at its three functional sites—the two distinct bromine atoms and the α-bromo ketone moiety—makes it a prime candidate for a wide range of catalytic transformations. While classical cross-coupling reactions are applicable, future research will likely focus on novel and more efficient catalytic systems.
Potential areas of exploration include:
Site-Selective Cross-Coupling: Developing catalysts that can selectively functionalize one bromine atom over the other would provide precise control over the synthesis of complex derivatives. This could be achieved through catalysts that are sensitive to the different electronic environments of the C2 and Cα bromine atoms.
Dual-Purpose Catalysis: Investigating catalytic systems that can mediate reactions at both a C-Br bond and the ketone group in a single step or a tandem sequence would streamline synthetic pathways.
Transition-Metal-Free Reactions: Exploring alternatives to palladium- and copper-based catalysts, such as sulfur- or phosphorus-mediated C-C bond formations, aligns with the goals of greener chemistry and can offer different reactivity profiles. mdpi.com
C-H Activation: Using the bromopyridine core as a directing group to facilitate catalytic C-H activation at other positions on the ring could open up new avenues for functionalization.
| Reactive Site | Reaction Type | Potential Catalyst/Reagent | Resulting Structure |
|---|---|---|---|
| C2-Br | Suzuki Coupling mdpi.com | Pd catalyst, Arylboronic acid | Aryl-substituted pyridine |
| C2-Br | Buchwald-Hartwig Amination wikipedia.org | Pd catalyst, Amine | Amino-substituted pyridine |
| α-Bromo Ketone | Nucleophilic Substitution | Amines, Thiols, Azides | α-functionalized ketone |
| Ketone Carbonyl | Reduction | Sodium borohydride (B1222165) | Secondary alcohol |
Advanced Materials Science Applications (e.g., as precursors for functional polymers or ligands)
Pyridine and bipyridine derivatives are fundamental components in materials science, serving as ligands in supramolecular chemistry and as building blocks for functional polymers and organic electronics. mdpi.com The bifunctional nature of this compound makes it an attractive precursor for advanced materials.
Future research could target:
Ligand Synthesis: The compound can be converted into complex chelating ligands. For instance, reaction at the C2-Br position could introduce another pyridine ring, forming a bipyridine scaffold, a privileged structure for coordinating with metal ions. These resulting metal complexes have applications in catalysis, sensing, and photoluminescent materials.
Functional Polymers: The two bromine atoms provide handles for polymerization reactions. Polycondensation or cross-coupling polymerization could yield novel functional polymers with unique electronic or photophysical properties derived from the incorporated pyridyl ketone units.
Organic Semiconductors: Pyridine-containing organic molecules are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Derivatives of this compound could be synthesized and evaluated as components in these devices.
Expanding the Scope of Derivatization for Diverse Chemical Libraries
Chemical libraries containing a wide variety of related structures are essential for identifying new drug candidates and chemical probes. researchgate.net The multiple reactive sites on this compound make it an excellent scaffold for generating diverse chemical libraries.
A systematic approach to derivatization would involve:
Scaffold Modification: Utilizing the C2-Br position for a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse aryl, heteroaryl, and alkyl groups. mdpi.comwikipedia.org
Side-Chain Variation: Exploiting the reactivity of the α-bromo ketone by reacting it with a wide array of nucleophiles (amines, thiols, alcohols, etc.) to generate a library of α-substituted ketones.
Ketone Functionalization: Further modifying the ketone group through reactions like reductive amination, olefination, or conversion to other heterocycles (e.g., pyrazoles, imidazoles).
This multi-pronged derivatization strategy, especially when combined with automated synthesis platforms, can rapidly produce thousands of distinct compounds for high-throughput screening.
Multi-Disciplinary Approaches Combining Synthetic, Computational, and Analytical Techniques
The efficient development and application of this compound and its derivatives will benefit immensely from an integrated, multi-disciplinary approach.
This involves a synergistic combination of:
Synthetic Chemistry: To physically create the target molecules and optimize reaction conditions.
Computational Chemistry: To guide the synthetic efforts. Techniques like Density Functional Theory (DFT) can predict the reactivity of different sites on the molecule and model reaction mechanisms. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can predict the biological activity or material properties of virtual libraries of derivatives, helping to prioritize which compounds to synthesize. nih.govresearchgate.netnih.gov
Analytical Chemistry: To unambiguously confirm the structure, purity, and properties of the synthesized compounds. This includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction for detailed structural elucidation. nih.govmdpi.com
By combining predictive computational models with efficient synthesis and rigorous analytical characterization, researchers can accelerate the discovery cycle and more effectively explore the chemical space around this versatile building block.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-1-(2-bromopyridin-4-yl)ethanone, and how are reaction conditions optimized?
Methodological Answer: A common synthesis route involves bromination of a pyridinyl acetophenone derivative. For example, bromine in chloroform is added dropwise to a precursor (e.g., 1-(2-pyridinyl)ethanone) under controlled temperature, followed by sequential washing with sodium bicarbonate (to neutralize excess acid) and sodium thiosulfate (to remove unreacted bromine). Recrystallization in diethyl ether typically yields the product (85% efficiency in similar compounds) . Key optimization parameters include:
- Solvent choice : Chloroform or dichloromethane for solubility.
- Temperature : Room temperature to avoid side reactions.
- Stoichiometry : Slight excess of bromine (1.05–1.1 equivalents) to ensure complete α-bromination.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, single-crystal studies (e.g., Acta Crystallographica reports) use SHELX programs for refinement, achieving mean C–C bond accuracy of 0.009 Å and R-factors <0.06 .
- NMR spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding (e.g., carbonyl carbon shifts to ~190 ppm).
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., ~231.04 g/mol) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles .
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do substituent variations (e.g., halogens, aryl groups) on the pyridine ring influence reactivity in cross-coupling reactions?
Methodological Answer: Substituent effects are analyzed through comparative studies:
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Enantiomorph-polarity ambiguity : SHELXL refinement with Flack’s x parameter (superior to η for near-centrosymmetric structures) resolves chirality .
- Thermal motion artifacts : Low-temperature (e.g., 100 K) data collection reduces noise.
- Twinned crystals : SHELXD/SHELXE pipelines enable robust phasing .
Q. How can contradictions in bioactivity data for analogs of this compound be systematically addressed?
Methodological Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) .
- Structure-activity relationship (SAR) : Compare substituent effects (Table 1):
| Analog | Biological Activity | Key Finding |
|---|---|---|
| 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone | Enzyme inhibition | Fluorine enhances binding to hydrophobic pockets |
| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | Antimicrobial | Chlorine increases membrane permeability |
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways .
Q. What strategies mitigate instability or decomposition during storage?
Methodological Answer:
- Light sensitivity : Store in amber glass at −20°C to prevent radical bromine loss .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group .
- Purity monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) detect degradation products .
Data Contradiction Analysis
Q. Why do computational predictions (e.g., DFT) sometimes conflict with experimental reactivity data?
Methodological Answer:
- Solvent effects : Simulations often neglect solvation (e.g., chloroform’s polarity), leading to mismatches in activation energy.
- Steric parameters : Force fields may underestimate bulky substituent interactions (e.g., 2-bromo vs. 4-bromo analogs) .
- Validation : Hybrid QM/MM models improve agreement with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
